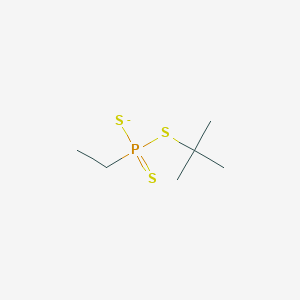

tert-Butyl ethylphosphonotrithioate

Description

tert-Butyl ethylphosphonotrithioate is an organophosphorus compound characterized by a phosphonotrithioate core (P=S) with a tert-butyl group and an ethyl substituent. The structural uniqueness of this compound lies in its sulfur-containing phosphonate ester, which confers distinct reactivity and stability compared to non-thiolated analogs.

Propriétés

Numéro CAS |

102097-55-2 |

|---|---|

Formule moléculaire |

C6H14PS3- |

Poids moléculaire |

213.4 g/mol |

Nom IUPAC |

tert-butylsulfanyl-ethyl-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C6H15PS3/c1-5-7(8,9)10-6(2,3)4/h5H2,1-4H3,(H,8,9)/p-1 |

Clé InChI |

AWTFDEAGMLOGBF-UHFFFAOYSA-M |

SMILES canonique |

CCP(=S)([S-])SC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethylphosphonotrithioate typically involves the reaction of tert-butyl alcohol with ethylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

tert-Butyl alcohol+ethylphosphonothioic dichloride→tert-Butyl ethylphosphonotrithioate+HCl

Industrial Production Methods

Industrial production of tert-Butyl ethylphosphonotrithioate may involve continuous flow processes to ensure efficient mixing and reaction of the reactants. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ethylphosphonotrithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: TBHP in the presence of a catalyst such as ruthenium can be used for oxidation reactions.

Reduction: LiAlH4 in anhydrous ether is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of tert-Butyl ethylphosphonotrithioate.

Reduction: Reduced phosphonotrithioate derivatives.

Substitution: Substituted phosphonotrithioate compounds.

Applications De Recherche Scientifique

tert-Butyl ethylphosphonotrithioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential use in biochemical studies involving phosphonothioate analogs.

Medicine: Explored for its potential use in the development of pharmaceuticals and as a tool for studying enzyme mechanisms.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of tert-Butyl ethylphosphonotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The phosphonothioate moiety can mimic the natural substrate of certain enzymes, leading to competitive inhibition or activation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence focuses on Zygocaperoside and Isorhamnetin-3-O glycoside, isolated from Zygophyllum fabago roots . These compounds are flavonoid glycosides, which differ fundamentally from tert-Butyl ethylphosphonotrithioate in structure, function, and chemical behavior. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Differences:

Structural Class: tert-Butyl ethylphosphonotrithioate belongs to organophosphorothioates, which are sulfur-containing phosphorus esters. In contrast, the compounds in the evidence are natural products with glycosidic or flavonoid backbones. Phosphorothioates typically exhibit higher chemical reactivity due to the P=S bond, whereas glycosides are more polar and water-soluble .

Biological Roles: Phosphorothioates like tert-Butyl ethylphosphonotrithioate are often synthetic and used in agrochemicals (e.g., insecticides) due to their enzyme-inhibiting properties.

Spectroscopic Characterization: The evidence provides detailed NMR and UV data for the flavonoid glycosides , but analogous data for tert-Butyl ethylphosphonotrithioate are absent, making direct spectroscopic comparisons infeasible.

Limitations of the Provided Evidence

Consequently, this analysis relies on extrapolations from structural and functional differences between organophosphorothioates and flavonoid glycosides. For a rigorous comparison, additional data on phosphorothioate compounds (e.g., toxicity, synthetic routes, or bioactivity) would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.